

6-Methoxy-1-indanone chemical properties and structure

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Compound of Interest

Compound Name: 6-Methoxy-1-indanone

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6-Methoxy-1-indanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1-indanone is a chemical compound belonging to the indanone class, a group of bicyclic aromatic ketones. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and natural products. This guide provides an in-depth overview of the chemical properties, structure, synthesis, and potential biological activities of **6-Methoxy-1-indanone**, tailored for a technical audience in research and development.

Chemical Properties and Structure

6-Methoxy-1-indanone is a white to light yellow crystalline powder. Its chemical structure consists of a benzene ring fused to a five-membered ring containing a ketone and a methoxy group substitution on the aromatic ring.

Structural Identifiers

Identifier	Value
IUPAC Name	6-methoxy-2,3-dihydroinden-1-one[1]
CAS Number	13623-25-1[1]
SMILES	<chem>COc1ccc2CCC(=O)c2c1</chem>
InChI	1S/C10H10O2/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6H,3,5H2,1H3[1]

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₀ H ₁₀ O ₂ [1]
Molecular Weight	162.19 g/mol
Melting Point	105-109 °C
Appearance	White to light yellow crystalline powder
Solubility	Soluble in organic solvents such as dichloromethane and methanol.

Experimental Protocols

Synthesis of 6-Methoxy-1-indanone via Intramolecular Friedel-Crafts Acylation

The most common method for synthesizing **6-Methoxy-1-indanone** is through the intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl)propionic acid.[2] This reaction involves the cyclization of the acyl chain onto the aromatic ring in the presence of a strong acid catalyst.

Materials:

- 3-(4-methoxyphenyl)propionic acid
- Trifluoromethanesulfonic acid (or Polyphosphoric acid)

- Anhydrous Dichloromethane (CH_2Cl_2)
- Ice water
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for elution)

Procedure:

- In a clean, dry reaction vessel, dissolve 3-(4-methoxyphenyl)propionic acid in anhydrous dichloromethane.
- Cool the solution in an ice bath.
- Slowly add trifluoromethanesulfonic acid (3 equivalents) to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.
- Extract the aqueous mixture three times with dichloromethane.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: The crude **6-Methoxy-1-indanone** can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. Further purification can be achieved by recrystallization from methanol or sublimation under high vacuum.

Spectroscopic Characterization

- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of **6-Methoxy-1-indanone** would be expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the two methylene groups of the five-membered ring.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbon, the aromatic carbons (including the carbon attached to the methoxy group), the methoxy carbon, and the two methylene carbons.[3][4]
- IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group, typically in the region of 1680-1700 cm⁻¹. [5] Additional bands corresponding to C-H and C-O stretching and aromatic C=C bending will also be present.

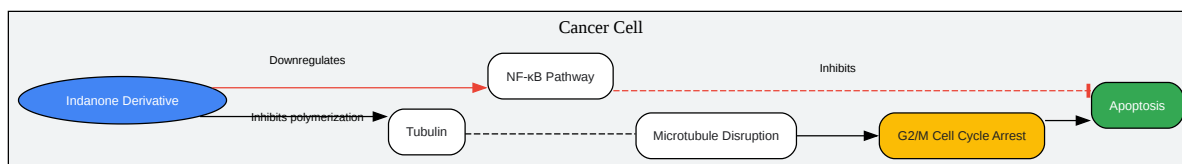
Biological Activity and Signaling Pathways

Derivatives of the indanone scaffold have been investigated for a range of biological activities, highlighting the therapeutic potential of this chemical class.

Anticancer Activity

Indanone derivatives have demonstrated notable anticancer properties.[6] Mechanistic studies suggest that their mode of action can involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. One of the key signaling pathways implicated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a crucial regulator of cellular processes like inflammation, immunity, and cell survival.[6] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Certain indanone derivatives have been shown to downregulate the expression of key components of this pathway, such as NF-κB p65 and the anti-apoptotic protein Bcl-2, thereby inhibiting tumor growth.[6]

Furthermore, some indanones act as tubulin polymerization inhibitors.[7][8] By binding to tubulin, they disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]



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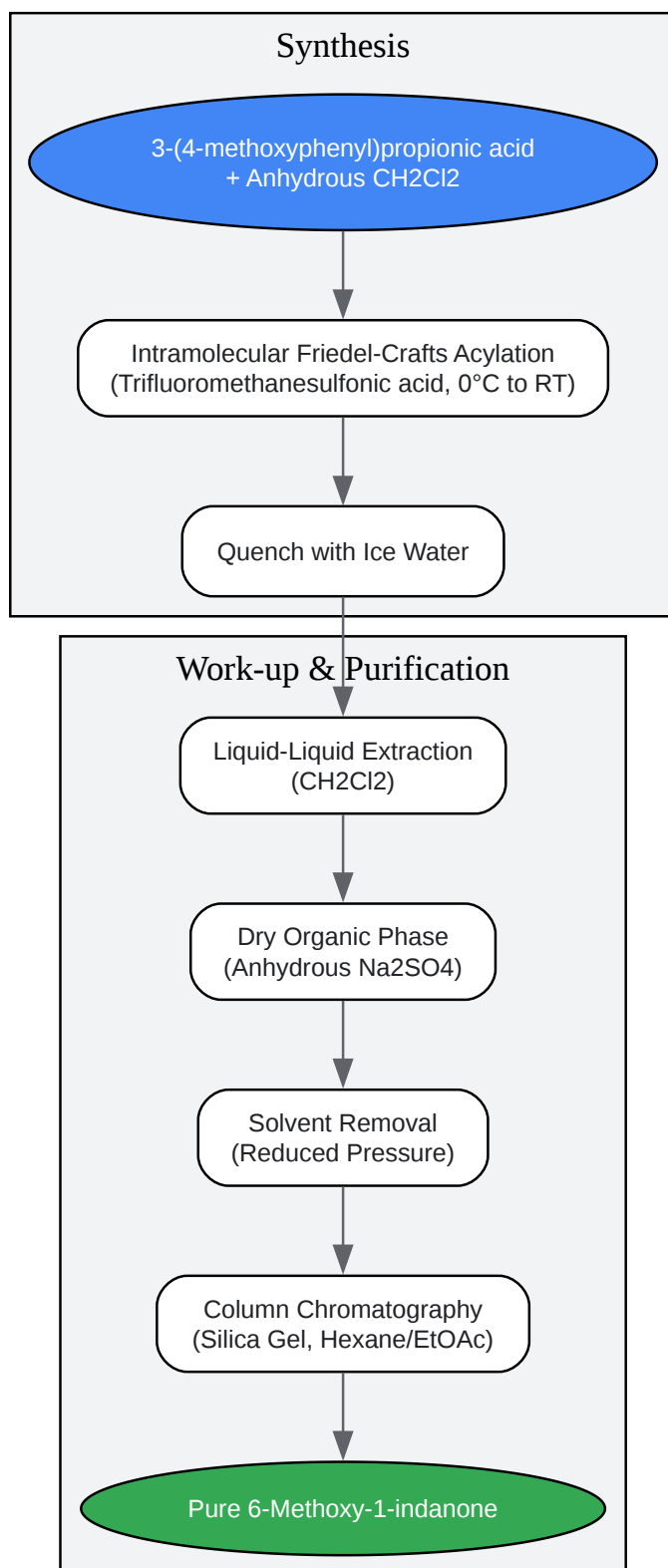
Anticancer signaling of indanone derivatives.

α1-Adrenoceptor Antagonism

Certain indanone derivatives have been identified as α1-adrenoceptor antagonists.[9] Alpha-1 adrenergic receptors are G protein-coupled receptors that are involved in the sympathetic nervous system and mediate smooth muscle contraction. By blocking these receptors, particularly in blood vessels and the prostate, these antagonists can lead to vasodilation (lowering blood pressure) and relaxation of the bladder neck and prostate smooth muscle, which is beneficial in treating conditions like hypertension and benign prostatic hyperplasia.[9]

Experimental Workflow Visualization

The synthesis and purification of **6-Methoxy-1-indanone** can be visualized as a streamlined workflow.



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Synthesis and purification workflow.

Conclusion

6-Methoxy-1-indanone is a valuable building block in organic synthesis and a key intermediate for the development of potentially therapeutic agents. Its straightforward synthesis and the diverse biological activities associated with the indanone scaffold make it a compound of significant interest for researchers in medicinal chemistry and drug discovery. Further exploration of its derivatives and their mechanisms of action could lead to the development of novel treatments for a variety of diseases.

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